molecular formula H8N2S4W-2 B577188 AMMONIUM TETRATHIOTUNGSTATE CAS No. 13862-78-7

AMMONIUM TETRATHIOTUNGSTATE

Cat. No.: B577188
CAS No.: 13862-78-7
M. Wt: 348.158
InChI Key: CCFCMIWYHMKPAO-UHFFFAOYSA-L
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Description

Ammonium tetrathiotungstate is a chemical compound with the formula (NH₄)₂WS₄. It is a salt composed of ammonium cations and tetrathiotungstate anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science. It serves as a precursor for tungsten disulfide, which is used in lubricants, catalysts, and other industrial applications.

Mechanism of Action

Ammonium Tetrathiotungstate’s mechanism of action involves forming a tight tripartite complex in the blood with serum albumin and available copper. When available copper levels are lowered in animals, strong antiangiogenic and antitumor effects are observed .

Safety and Hazards

Ammonium Tetrathiotungstate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Ammonium Tetrathiotungstate has been used in the synthesis of few-layer WS2 that results in continuous and uniform films over a centimeter scale. This method solves previously encountered film uniformity issues and is seen as a promising step for electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium tetrathiotungstate can be synthesized through several methods. One common method involves the reaction of ammonium sulfide with tungsten hexachloride. The reaction is typically carried out in an aqueous solution, and the product is precipitated by adding a suitable solvent .

Industrial Production Methods: In industrial settings, this compound is often produced by bubbling hydrogen sulfide gas through an aqueous solution of ammonium metatungstate. The reaction is conducted at elevated temperatures to ensure complete conversion . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ammonium tetrathiotungstate undergoes various chemical reactions, including thermal decomposition, oxidation, and reduction.

Common Reagents and Conditions:

    Thermal Decomposition: When heated, this compound decomposes to form tungsten disulfide and ammonia.

    Oxidation: In the presence of oxygen, this compound can be oxidized to form tungsten trioxide and sulfur dioxide.

Major Products Formed:

    Thermal Decomposition: Tungsten disulfide (WS₂) and ammonia (NH₃).

    Oxidation: Tungsten trioxide (WO₃) and sulfur dioxide (SO₂).

Comparison with Similar Compounds

Ammonium tetrathiotungstate is similar to other thiometallate compounds, such as ammonium tetrathiomolybdate. it is unique in its specific applications and properties:

Properties

CAS No.

13862-78-7

Molecular Formula

H8N2S4W-2

Molecular Weight

348.158

IUPAC Name

azane;bis(sulfanylidene)tungsten;sulfanide

InChI

InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2

InChI Key

CCFCMIWYHMKPAO-UHFFFAOYSA-L

SMILES

N.N.[SH-].[SH-].S=[W]=S

Origin of Product

United States
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Q & A

Q1: What is the molecular formula and weight of ammonium tetrathiotungstate?

A1: this compound has the molecular formula (NH4)2WS4 and a molecular weight of 348.21 g/mol. []

Q2: How can spectroscopic techniques be used to characterize ATTT?

A2: ATTT can be characterized using various spectroscopic methods:* UV-Vis spectroscopy reveals characteristic absorption bands for the [WS4] chromophore at around 393, 277, and 221 nm. []* Infrared (IR) spectroscopy identifies the triply degenerate asymmetric stretching vibration (ν3) of the W=S bond at 452 cm-1 and the weak (ν4) mode at 183 cm-1. Broad signals around 3000 cm-1 correspond to N-H stretching vibrations. [] * Raman spectroscopy confirms the symmetric stretching vibration (ν1) at 475 cm-1 and the asymmetric stretching vibration (ν3) at 464 cm-1. Weak signals at 195 and 183 cm-1 are assigned to (ν2) and (ν4) vibration modes, respectively. []* 1H NMR spectroscopy can be employed to analyze the organic cations present in various ATTT salts. []

Q3: What is the thermal decomposition behavior of ATTT?

A3: The thermal decomposition of ATTT depends on the atmosphere and typically involves multiple steps: * Inert atmosphere: ATTT decomposes to amorphous tungsten trisulfide (WS3) between 170-280°C, which then transforms into slightly crystalline tungsten disulfide (WS2) at higher temperatures (330-470°C). [] * Air atmosphere: Direct formation of amorphous WS2 occurs instead of WS3 as an intermediate. []

Q4: What are the catalytic properties of WS2 derived from ATTT?

A5: WS2 derived from ATTT has shown promising catalytic activity in various reactions, including:* Hydrodenitrogenation (HDN): ATTT-derived WS2 catalysts exhibit activity in HDN of o-toluidine, with the reaction pathway and kinetics being influenced by the presence of fluorine or nickel. [, , ]* Hydrogen evolution reaction (HER): WS2 catalysts prepared via thermolysis of ATTT have shown high efficiency in HER, especially when synthesized under H2S atmosphere. []* Photocatalysis: WS2 nanosheets synthesized from ATTT exhibit enhanced photocatalytic activity for rhodamine B degradation, particularly when supported on sepiolite nanofibers. [, ]* Selective hydrogenation of CO2: WS2 derived from ATTT has demonstrated high performance in the selective hydrogenation of CO2 to CO. []

Q5: How does the preparation method influence the morphology and catalytic activity of WS2 derived from ATTT?

A6: The morphology of WS2, such as the presence of single-layered or multilayered WS2 slabs, is influenced by factors like the tungsten precursor salt (ammonium metatungstate vs. ATTT), the presence of nickel, and the fluorination of the alumina support. [, ] These morphological differences further impact the catalytic performance of WS2.

Q6: How does the presence of fluorine impact the properties of ATTT-derived catalysts?

A7: Fluorination of the alumina support has been shown to:* Enhance the sulfidation of tungsten and nickel at low temperatures, promoting WS2 formation. [, ]* Increase the fraction of multilayered WS2 slabs and WS2 slab diameter. []* Influence the number of active sites in HDN catalysts without altering their intrinsic properties. [, ]

Q7: What is known about the stability of ATTT in different environments?

A8: ATTT decomposes thermally to form various tungsten sulfide species. [, , ] Its stability can be affected by factors such as temperature, atmosphere, and the presence of other chemical species.

Q8: What are the potential applications of ATTT beyond catalysis?

A9: * Lithium-ion batteries: WS2 nanotubes synthesized from ATTT have been investigated as potential cathode materials for lithium rechargeable batteries, displaying promising electrochemical properties. [, ]* Tyrosinase inhibition: ATTT has shown a dose-dependent inhibitory effect on tyrosinase activity, making it a potential candidate for developing whitening agents. []

Q9: Have computational methods been used to study ATTT?

A9: While the provided research focuses primarily on experimental characterization, computational methods like Density Functional Theory (DFT) could be applied to:* Investigate the electronic structure and bonding in ATTT.* Explore the mechanism of its decomposition to various tungsten sulfides.* Model its interaction with potential targets, such as tyrosinase. * Design and screen novel ATTT derivatives with improved properties.

Q10: What are other areas of research related to ATTT?

A11: * Exploring the impact of different synthesis parameters on the properties of ATTT-derived materials. [, ]* Investigating the potential of ATTT as a sulfide donor for biological applications. []* Evaluating the environmental impact and developing sustainable strategies for the synthesis and utilization of ATTT. [, ]

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